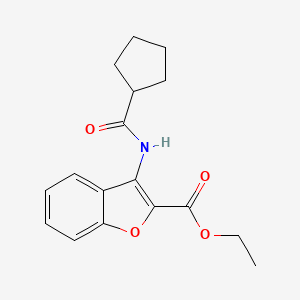

![molecular formula C17H18FNO5S B2467086 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034606-67-0](/img/structure/B2467086.png)

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

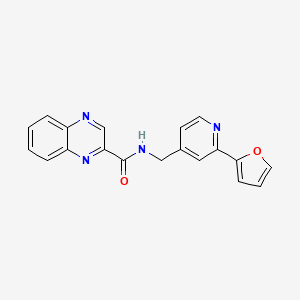

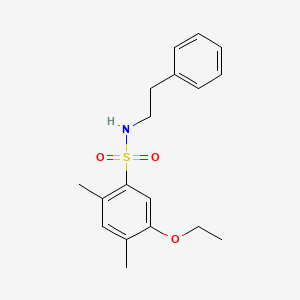

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also has a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure would likely show the aromaticity of the benzodioxin and benzene rings, the polarity of the sulfonamide group, and the potential for hydrogen bonding due to the hydroxyethyl group .Chemical Reactions Analysis

The compound could potentially undergo reactions at the sulfonamide group, such as hydrolysis or substitution . The hydroxyethyl group could also potentially be deprotonated under basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. The presence of the sulfonamide and hydroxyethyl groups could increase solubility in water, while the aromatic rings could increase lipophilicity .Scientific Research Applications

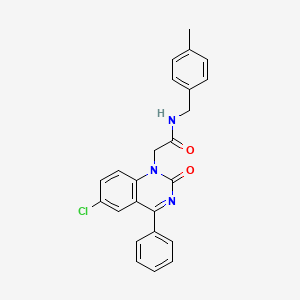

COX-2 Inhibition and Anti-inflammatory Applications

Research has highlighted the significance of sulfonamide derivatives, particularly those with fluorine substitutions, in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The introduction of a fluorine atom in such compounds has been shown to preserve COX-2 potency and notably increase selectivity between COX-1 and COX-2 enzymes. This characteristic has led to the development of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, for the potential treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

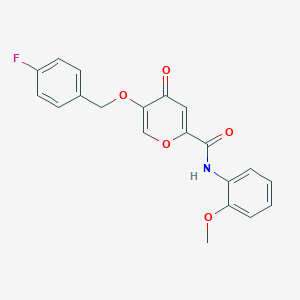

Anticancer Properties

Sulfonamide derivatives bearing the benzodioxane moiety have been explored for their antibacterial potential and have shown potent therapeutic potential against various Gram-negative and Gram-positive strains. This research avenue has been extended to anticancer applications, where certain sulfonamide compounds have demonstrated significant inhibitory activity against cancer cell lines, suggesting their potential utility as anticancer agents (Abbasi et al., 2016).

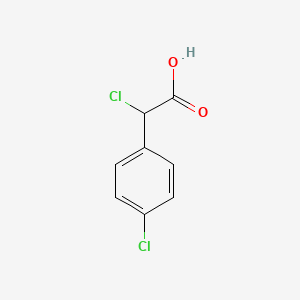

Enzyme Inhibition for Therapeutic Applications

Further studies on sulfonamide derivatives have extended to their role as enzyme inhibitors, particularly targeting enzymes like carbonic anhydrase (CA) and kynurenine 3-hydroxylase. Such inhibitors have shown potential in treating conditions like glaucoma, edema, and certain neurological disorders by modulating enzyme activity. The specificity of these compounds towards different enzyme isoforms highlights their therapeutic promise (Gul et al., 2016).

Antimicrobial and Antibacterial Efficacy

The synthesis of new N-substituted sulfonamides with a focus on benzodioxane moieties has also revealed significant antimicrobial and antibacterial efficacy. Such compounds have been synthesized and tested against a range of microbial strains, showing strong activity and potential as novel antimicrobial agents (Abbasi et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5S/c1-11-8-13(18)3-5-17(11)25(21,22)19-10-14(20)12-2-4-15-16(9-12)24-7-6-23-15/h2-5,8-9,14,19-20H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGNKSFAMZMXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)

![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)

![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)

![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)